
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C7H11BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the carbonyl carbon and an ethylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(1-ethylcyclopropyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: 1-(1-Ethylcyclopropyl)ethanol.
Oxidation: 2-Bromo-1-(1-ethylcyclopropyl)ethanoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one involves its interaction with molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-bromophenyl)ethanone
- 2-Bromo-1-(3-bromophenyl)ethanone
Uniqueness
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is unique due to the presence of the ethylcyclopropyl group, which imparts distinct steric and electronic properties compared to other brominated ethanones.
Propriétés
Formule moléculaire |
C7H11BrO |
|---|---|
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
2-bromo-1-(1-ethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H11BrO/c1-2-7(3-4-7)6(9)5-8/h2-5H2,1H3 |
Clé InChI |
YGLKDXBPKBILJL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
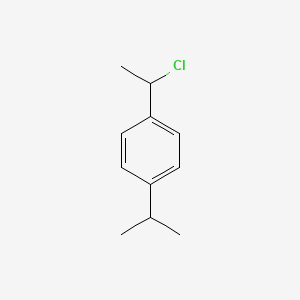
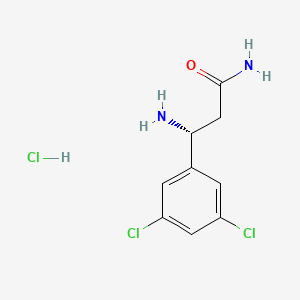

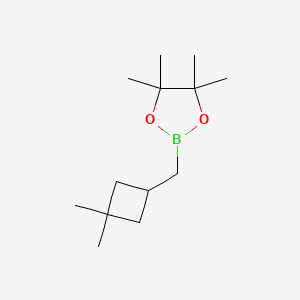

![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
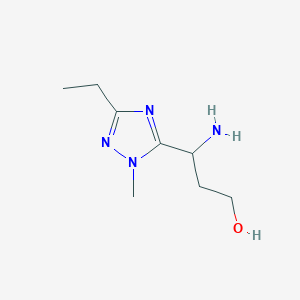
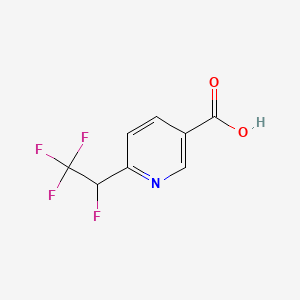
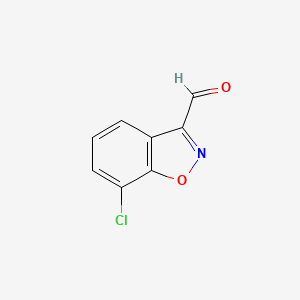
![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
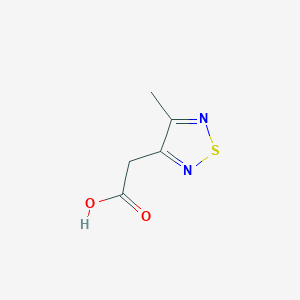
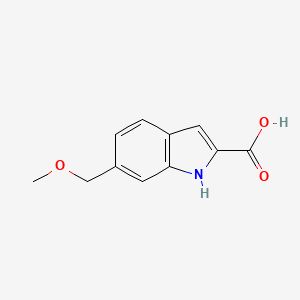
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
